An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: Core Properties and Scientific Insights
An In-Depth Technical Guide to 2-Hydroxy-N-methylbenzylamine Hydrochloride: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-N-methylbenzylamine hydrochloride, also known as α-Methylamino-o-cresol hydrochloride or 2-(Methylaminomethyl)phenol hydrochloride, is a fine chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a hydroxyl group ortho to a methylaminomethyl substituent on a benzene ring, allows for a range of chemical transformations and potential biological interactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and safety considerations, compiled to support research and development activities.
Physicochemical Properties
2-Hydroxy-N-methylbenzylamine hydrochloride is a white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Hydroxy-N-methylbenzylamine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 60399-02-2 | [1] |
| Molecular Formula | C₈H₁₁NO·HCl | [2] |
| Molecular Weight | 173.64 g/mol | [1] |
| Appearance | White Solid | [3] |
| Melting Point | 148 °C | [3] |
| Solubility | Soluble in water | [4] |
Synthesis and Purification
The synthesis of 2-Hydroxy-N-methylbenzylamine hydrochloride can be achieved through a variety of established organic chemistry reactions. The most common and direct route is the reductive amination of salicylaldehyde (2-hydroxybenzaldehyde) with methylamine.
Synthetic Pathway: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5][6] This process typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.
For the synthesis of 2-Hydroxy-N-methylbenzylamine, salicylaldehyde is reacted with methylamine to form a Schiff base (imine), which is then reduced in situ to the secondary amine. The resulting free base is subsequently treated with hydrochloric acid to yield the hydrochloride salt, which often aids in purification and improves stability.
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: A Plausible Approach
Materials:
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Salicylaldehyde
-
Methylamine hydrochloride
-
Sodium hydroxide
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Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[9]
-
Methanol
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Diethyl ether
-
Hydrochloric acid (concentrated and in a non-aqueous solvent like diethyl ether)
Step-by-Step Methodology:
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Imine Formation:
-
In a round-bottom flask, dissolve salicylaldehyde in methanol.
-
In a separate beaker, prepare an aqueous solution of methylamine hydrochloride and neutralize it with an equimolar amount of sodium hydroxide to generate the free methylamine. Caution: Methylamine is a volatile and flammable gas.
-
Slowly add the aqueous methylamine solution to the methanolic solution of salicylaldehyde at room temperature.
-
Stir the reaction mixture for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add the reducing agent (e.g., sodium borohydride). Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as indicated by TLC.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Hydroxy-N-methylbenzylamine free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Hydroxy-N-methylbenzylamine Hydrochloride.
-
Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the methyl protons of the N-methyl group, and the exchangeable protons of the hydroxyl and ammonium groups. The splitting patterns and chemical shifts will be characteristic of the ortho-substituted aromatic ring.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the benzylic carbon, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-N-methylbenzylamine Hydrochloride will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a broad O-H stretch from the phenolic hydroxyl group, N-H stretching bands from the secondary ammonium salt, C-H stretching for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base (2-Hydroxy-N-methylbenzylamine) would show a molecular ion peak corresponding to its molecular weight.
Biological Activity and Potential Applications
While specific biological studies on 2-Hydroxy-N-methylbenzylamine Hydrochloride are limited, the broader class of benzylamine and phenol derivatives has been investigated for various pharmacological activities. For instance, some benzylamine derivatives have been studied for their potential as enzyme inhibitors. Derivatives of 2-(aminomethyl)phenols have been explored as potential saluretic agents.[6] Furthermore, some phenolic compounds are known for their antioxidant properties. The unique combination of a phenolic hydroxyl group and a secondary amine in this molecule makes it an interesting candidate for further biological evaluation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Hydroxy-N-methylbenzylamine Hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
2-Hydroxy-N-methylbenzylamine Hydrochloride is a versatile chemical intermediate with potential for further exploration in medicinal chemistry and material science. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and key analytical characterization methods. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its potential biological activities.
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- Human Metabolome Database. (2021). Showing metabocard for N-Methylbenzylamine (HMDB0303384).
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